{Bicyclo[3.1.0]hexan-3-yl}methanamine
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Overview
Description
{Bicyclo[310]hexan-3-yl}methanamine is an organic compound with the molecular formula C₇H₁₃N It is a bicyclic amine, characterized by its unique bicyclo[310]hexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing {Bicyclo[3.1.0]hexan-3-yl}methanamine involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in research can be adapted for larger-scale production, with considerations for optimizing reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
{Bicyclo[3.1.0]hexan-3-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
{Bicyclo[3.1.0]hexan-3-yl}methanamine has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which {Bicyclo[3.1.0]hexan-3-yl}methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, influencing their activity. Detailed studies on its mechanism of action are ongoing, focusing on its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
{Bicyclo[3.1.0]hexan-6-yl}methanamine: Another bicyclic amine with a similar structure but different positional isomerism.
{Bicyclo[2.1.1]hexane} derivatives: Compounds with a different bicyclic framework but similar chemical properties.
Uniqueness
{Bicyclo[310]hexan-3-yl}methanamine is unique due to its specific bicyclo[31Its ability to undergo selective reactions and form stable products makes it valuable for research and industrial purposes .
Properties
IUPAC Name |
3-bicyclo[3.1.0]hexanylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-4-5-1-6-3-7(6)2-5/h5-7H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXUSTIZICCQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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